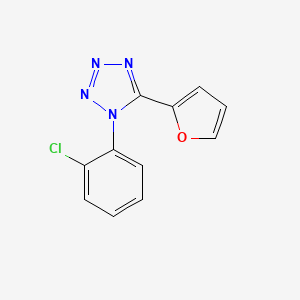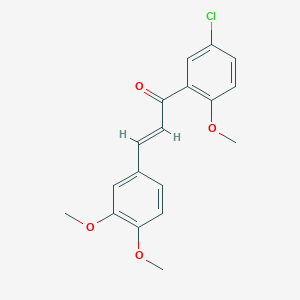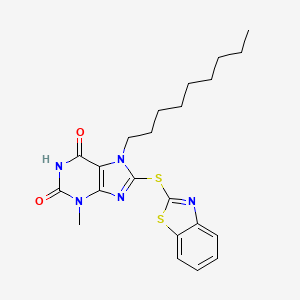![molecular formula C25H23N5OS B11987545 N'-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987545.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de N'-[(E)-(4-méthylphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement un processus en plusieurs étapes. Les étapes clés comprennent la formation du cycle triazole et l'attachement subséquent des groupes sulfanyl et hydrazide. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour assurer le rendement et la pureté du produit souhaité . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des techniques de flux continu pour améliorer l'efficacité et réduire les coûts.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé à l'aide d'agents tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des milieux acides ou basiques, des températures spécifiques et la présence de catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
N'-[(E)-(4-méthylphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, entraînant une cascade d'événements biochimiques qui aboutissent aux effets observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
N’-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N'-[(E)-(4-méthylphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut être comparé à d'autres composés similaires, tels que :
- N'-{(E)-[4-(diméthylamino)phényl]méthylidène}-2-{[4-(4-méthylphényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-{(E)-[4-(diéthylamino)phényl]méthylidène}-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs substituants, ce qui peut entraîner des variations de leurs propriétés chimiques et de leurs applications
Propriétés
Formule moléculaire |
C25H23N5OS |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5OS/c1-18-8-12-20(13-9-18)16-26-27-23(31)17-32-25-29-28-24(21-14-10-19(2)11-15-21)30(25)22-6-4-3-5-7-22/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ |
Clé InChI |
NWSVKHZDIODEDM-WGOQTCKBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987464.png)

![N'-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987476.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
![N'-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987491.png)

![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987504.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987507.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987514.png)




![isopropyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987564.png)
